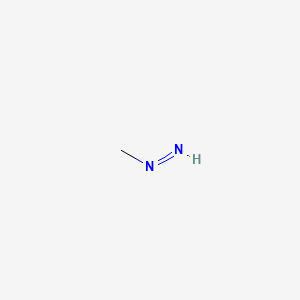

Methyldiazene

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

26981-93-1 |

|---|---|

Molekularformel |

CH4N2 |

Molekulargewicht |

44.056 g/mol |

IUPAC-Name |

methyldiazene |

InChI |

InChI=1S/CH4N2/c1-3-2/h2H,1H3 |

InChI-Schlüssel |

JYXPWUYLZPYOAH-UHFFFAOYSA-N |

SMILES |

CN=N |

Kanonische SMILES |

CN=N |

Andere CAS-Nummern |

26981-93-1 |

Synonyme |

methyl diazene methyldiazene |

Herkunft des Produkts |

United States |

Synthetic Methodologies and in Situ Generation of Methyldiazene and Its Derivatives

Routes from Hydrazine (B178648) and its Methylated Analogs

The synthesis of methyldiazene often begins with methylhydrazine, which serves as a direct precursor. These methods typically involve oxidation or base-catalyzed processes to form the N=N double bond characteristic of diazenes.

A common and effective method for generating this compound involves the controlled oxidation of methylhydrazine, often when it is coordinated to a metal center. This approach has been successfully used to prepare stable this compound complexes of various transition metals, including manganese, ruthenium, osmium, molybdenum, and tungsten.

The process typically involves reacting a methylhydrazine complex with a suitable oxidizing agent at low temperatures to ensure selectivity and prevent decomposition of the product. Lead(IV) acetate (B1210297) (Pb(OAc)₄) is a frequently employed oxidant for this transformation. For example, reacting methylhydrazine complexes like [M(CO)(CH₃NHNH₂)(NO)L₃]BPh₄ (where M = Mo, W) with Pb(OAc)₄ at -30 °C selectively oxidizes the hydrazine ligand to afford the corresponding this compound derivatives, [M(CO)(CH₃NNH)(NO)L₃]BPh₄. Similarly, manganese- and ruthenium-based methylhydrazine complexes are oxidized under similar conditions to yield their this compound counterparts. The oxidation of [Mn(CH₃NHNH₂)(CO)n P₅-n]⁺ complexes with Pb(OAc)₄ at -40°C led to the synthesis of the first this compound derivative of manganese. This metal-mediated oxidation provides a stereoselective route to cis-methyldiazene. acs.orgacs.org

Table 1: Oxidation of Methylhydrazine Complexes to this compound Derivatives

| Precursor Complex (Methylhydrazine) | Oxidizing Agent | Temperature | Product Complex (this compound) | Metal Center (M) |

| [M(CO)(CH₃NHNH₂)(NO)L₃]⁺ | Pb(OAc)₄ | -30 °C | [M(CO)(CH₃NNH)(NO)L₃]⁺ | Mo, W |

| [Mn(CH₃NHNH₂)(CO)n P₅-n]⁺ | Pb(OAc)₄ | -40 °C | [Mn(CH₃N=NH)(CO){P(OMe)₃}₄]⁺ | Mn |

| [RuTp(CH₃NHNH₂)LL']⁺ | Pb(OAc)₄ | -30 °C | [RuTp(CH₃N=NH)LL']⁺ | Ru |

| [OsCl(CO)(CH₃NHNH₂)(PPh₃)₂L]⁺ | Pb(OAc)₄ | -30 °C | [OsCl(CO)(CH₃N=NH)(PPh₃)₂L]⁺ | Os |

Base-catalyzed reactions provide another pathway for generating this compound. A notable example is the reaction of hydroxylamine-O-sulfonic acid with N-methylhydroxylamine in an aqueous sodium hydroxide (B78521) solution, which produces trans-methyldiazene. This reaction is significant because the resulting trans-methyldiazene exhibits surprising stability. While this compound coordinated to a metal can undergo base-catalyzed tautomerization to a formaldehyde-hydrazone, the formation of free this compound is achieved through different base-catalyzed routes.

Oxidation of Methylhydrazine Precursors

Approaches via Hydroxylamine-O-Sulfonic Acid Intermediates

Hydroxylamine-O-sulfonic acid (HOSA) is a key reagent in a well-established method for synthesizing this compound. This approach involves the base-catalyzed reaction between HOSA and N-methylhydroxylamine. The reaction is typically performed in a sealed flask under vacuum. HOSA is dissolved in water, followed by the addition of an aqueous solution of N-methylhydroxylamine, and finally, a strong base such as sodium hydroxide (NaOH) is introduced to initiate the reaction. The gaseous this compound produced is then isolated, often by cryogenic trapping (freezing).

This synthetic scheme is particularly valuable for isotopic labeling studies, which are crucial for mechanistic investigations in enzymology and coordination chemistry. By using isotopically labeled precursors, such as ¹⁵N-labeled hydroxylamine (B1172632) or ¹³C-labeled nitromethane (B149229) (a precursor to N-methylhydroxylamine), researchers can synthesize this compound isotopomers (e.g., H¹⁵N=NCH₃, HN=¹⁵NCH₃, or H₂N=N¹³CH₃).

Table 2: Synthesis of this compound using Hydroxylamine-O-Sulfonic Acid

| Reagent 1 | Reagent 2 | Catalyst/Condition | Product |

| Hydroxylamine-O-sulfonic acid (H₂NOSO₃H) | N-methylhydroxylamine (CH₃NHOH) | Aqueous NaOH | trans-Methyldiazene (CH₃N=NH) |

Generation in Specialized Chemical Environments

Due to its inherent instability, this compound is often generated in situ for specific applications, particularly for studying reaction mechanisms or in gas-phase chemistry.

The transient nature of this compound makes its in situ generation a required technique for probing its role as a reaction intermediate, especially in complex biological systems like nitrogenase. Nitrogenase is an enzyme that reduces dinitrogen (N₂) to ammonia (B1221849), and diazene (B1210634) (HN=NH) is a proposed intermediate in this pathway. To investigate the interaction of this compound with the enzyme's active site (the FeMo cofactor), it is prepared immediately before or during the experiment.

In these studies, this compound is synthesized via the base-catalyzed reaction of HOSA and N-methylhydroxylamine, and the resulting gas is introduced directly into the nitrogenase assay. The instability of this compound and the accumulation of its degradation products prevent its direct use as a conventional substrate to measure enzyme efficiency. Instead, its interaction with the active site is confirmed by its ability to inhibit other nitrogenase-catalyzed reactions, such as hydrogen (H₂) evolution. By using isotopically labeled this compound and advanced spectroscopic techniques like EPR and ENDOR, researchers can trap and characterize intermediates, providing insights into the N₂ reduction mechanism.

This compound is a significant product in the gas-phase reactions of its precursors, notably in the ozonation of monomethylhydrazine (MMH; CH₃NHNH₂). The reaction between MMH and ozone has been studied in flow tubes at atmospheric pressure. Using techniques such as proton transfer reaction-mass spectrometry (PTR-MS), this compound has been identified as a main product of this reaction.

Studies under simulated atmospheric conditions have also confirmed the formation of this compound, along with diazomethane (B1218177), from the reaction of MMH with ozone. Computational studies suggest that the reaction proceeds through an initial hydrogen abstraction from the -NH₂ group of MMH, leading to the formation of an N-radical species that evolves into this compound. These gas-phase studies are critical for understanding the atmospheric fate of hydrazine-based rocket fuels and their transformation products.

Formation in Gas-Phase Reactions

Atmospheric Plasma Glow Discharge Systems

The synthesis of this compound can be achieved using atmospheric pressure glow discharge systems. In this method, a plasma is generated in a gas mixture, typically nitrogen (N₂) and methane (B114726) (CH₄), which simulates conditions found in planetary atmospheres like Titan.

In extensive studies using an atmospheric plasma glow discharge in N₂-CH₄ mixtures, with methane concentrations ranging from 1% to 4%, various gaseous species are produced. The resulting products are analyzed in situ using techniques such as proton-transfer-reaction mass spectrometry (PTR-MS). Research findings indicate that while hydrogen cyanide (HCN) and acetonitrile (B52724) (CH₃CN) are the main gaseous products, this compound (CH₃N₂H) is consistently identified as a minor compound. The relative abundances of all detected compounds are dependent on experimental parameters, including gas composition and the power applied to the discharge.

These experiments are significant as the molecules detected, including this compound, have also been observed by probes like the Cassini-Huygens in Titan's atmosphere, suggesting that such plasma-induced chemistry could be a source of prebiotic organic molecules.

Table 1: Products Identified from Atmospheric Plasma Glow Discharge of N₂-CH₄ Mixtures This interactive table summarizes the classification of products generated in the plasma system.

| Product Name | Formula | Classification |

| Hydrogen Cyanide | HCN | Main |

| Acetonitrile | CH₃CN | Main |

| Hydrazine | N₂H₄ | Minor |

| Methanimine | CH₂NH | Minor |

| This compound | CH₃N₂H | Minor |

| Ethylamine | C₂H₅NH₂ | Minor |

| Ethylene (B1197577) | C₂H₄ | Minor |

| Propyne | C₃H₄ | Minor |

| Propene | C₃H₆ | Minor |

Source:

Ozonation of Monomethylhydrazine

The gas-phase reaction of monomethylhydrazine (MMH; CH₃NHNH₂) with ozone (O₃) is a well-documented method for producing this compound. This reaction is typically investigated in flow tubes at atmospheric pressure and ambient temperature, utilizing analytical techniques like proton transfer reaction–mass spectrometry (PTR-MS) and Fourier-transform infrared spectroscopy (FT-IR).

Studies have identified this compound as the main product of the MMH-ozone reaction. The reaction proceeds via an initial hydrogen abstraction from the -NH₂ group of monomethylhydrazine, which is followed by the oxidation of the resulting N-radical species.

The ozonation of MMH also leads to the formation of several other transformation products. The relative yields of these products can vary depending on the ratio of ozone to monomethylhydrazine (O₃/MMH). For instance, while this compound is a primary product under standard conditions, the presence of excess ozone can lead to the formation of N-nitrosodimethylamine (NDMA).

Table 2: Identified Products from the Ozonation of Monomethylhydrazine (MMH) This interactive table lists the various chemical species formed during the reaction of MMH with ozone.

| Product Name | Formula | Notes |

| This compound | CH₃N₂H | Main Product |

| Diazomethane | CH₂N₂ | Transformation Product |

| Methyl hydroperoxide | CH₃OOH | Transformation Product |

| Formaldehyde (B43269) | HCHO | Transformation Product |

| Methanol (B129727) | CH₃OH | Transformation Product |

| N-Nitrosodimethylamine | (CH₃)₂NNO | Formed in presence of excess ozone |

Source:

Isotopic Labeling Strategies in Synthesis

Isotopic labeling is a critical technique for elucidating reaction mechanisms, studying molecular structures, and tracing metabolic pathways. For a transient and reactive species like this compound, isotopic labeling provides an indispensable tool for detailed spectroscopic and mechanistic investigations, particularly in complex biological systems like the nitrogenase enzyme.

A versatile synthetic scheme allows for the preparation of this compound isotopomers labeled with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). The strategy relies on the base-catalyzed reaction of appropriately labeled precursors: hydroxylamine-O-sulfonic acid and N-methylhydroxylamine.

The synthetic pathway is as follows:

Synthesis of Labeled N-methylhydroxylamine : This precursor is synthesized via the reduction of isotopically labeled nitromethane. For example, ¹³C- or ²H-labeled nitromethane can be used to introduce these isotopes into the methyl group of the final this compound molecule. Similarly, ¹⁵N-labeled nitromethane provides a route to this compound with ¹⁵N at the internal nitrogen position (the nitrogen adjacent to the methyl group).

Synthesis of Labeled Hydroxylamine-O-sulfonic acid : This reagent can be prepared from ¹⁵N-labeled hydroxylamine, which allows for the introduction of ¹⁵N at the terminal nitrogen position of this compound.

Final Reaction : The base-catalyzed reaction between the selected isotopically labeled N-methylhydroxylamine and hydroxylamine-O-sulfonic acid yields the desired this compound isotopomer gas, which is isolated by freezing due to its short half-life in solution.

This modular approach enables the specific placement of isotopes, which is crucial for distinguishing between different atoms within the molecule during analysis. For instance, this compound labeled with ¹⁵N at either the terminal (H¹⁵N=NCH₃) or internal (HN=¹⁵NCH₃) nitrogen has been used to study its binding and reduction by the nitrogenase enzyme's active site through electron nuclear double resonance (ENDOR) spectroscopy. These labeling studies have provided powerful constraints on the possible mechanisms of dinitrogen reduction. The microwave spectrum of the deuterated derivative (CH₃N₂D) has also been reported, noting that the N-D bond confers greater stability compared to the hydrogenated isomer.

Table 3: Precursors for Synthesizing Labeled this compound Isotopomers This interactive table details the labeled starting materials used to produce specific this compound isotopomers.

| Target Labeled this compound | Labeled Precursor 1 | Labeled Precursor 2 |

| HN=N-¹³CH₃ | N-methylhydroxylamine-¹³C | Hydroxylamine-O-sulfonic acid |

| HN=N-C²H₃ (D₃) | N-methylhydroxylamine-d₃ | Hydroxylamine-O-sulfonic acid |

| H¹⁵N=NCH₃ | N-methylhydroxylamine | Hydroxylamine-¹⁵N-O-sulfonic acid |

| HN=¹⁵NCH₃ | N-methylhydroxylamine-¹⁵N | Hydroxylamine-O-sulfonic acid |

Source:

Advanced Spectroscopic Characterization and Molecular Structure Elucidation

Electron Diffraction Studies for Gas-Phase Molecular Geometry

Gas-phase electron diffraction (GED) has been instrumental in determining the precise geometric parameters of methyldiazene in the gaseous state. Studies have combined GED data with spectroscopic constants to establish a detailed structural model.

Determination of Bond Lengths and Angles

A comprehensive study utilizing gas-phase electron diffraction (GED) data, obtained at a nozzle-tip temperature of 273 K and combined with spectroscopic vibrational-rotational constants, has elucidated the structure of trans-methyldiazene. For stability and experimental convenience, the N-deuterio form (CH₃N=ND) was employed . The experimental results indicate a planar C<0xE2><0x82><0x9B> trans-CNND framework .

The determined bond lengths and angles are as follows:

Table 1: Electron Diffraction Results for trans-Methyldiazene (CH₃N=ND)

| Bond/Angle | rα⁰ (Å) / Angle (°) | rg²⁷³ (Å) / Angle (°) | Uncertainty (±) |

| CN bond | 1.465 | 1.467 | 0.002 |

| N=N bond | 1.248 | 1.251 | 0.001 |

| ND bond | 1.037 | 1.048 | 0.017 |

| NND angle | 105.9 | 105.6 | 0.020 |

| CNN angle | 112.4 | 112.2 | 0.005 |

The methyl group's structural parameters, derived from a preferred analysis that included theoretical distortions, yielded average values for the CH bond length of 1.086(5) Å (rα⁰) / 1.106(5) Å (rg²⁷³) and an average HCH angle of 108.3(8)° (rα⁰) / 107.8(8)° (rg²⁷³) .

Conformational Analysis and Steric Effects

Electron diffraction studies suggest a specific arrangement for the methyl group's hydrogen atoms. Both theoretical calculations and experimental data indicate that two CH bonds are positioned symmetrically out of the molecular plane, while the third CH' bond lies within the molecular plane, adopting an eclipsed (rather than staggered) cis-H'CNN conformation . Theoretical calculations also suggest a slight distortion of the methyl group, with its top axis tilted approximately 5° away from the N=N bond, a finding that is consistent with the experimental data, though an undistorted methyl group is also equally consistent with the experimental findings .

Furthermore, the relatively short N=N double bond in diazenes, including this compound, leads to significant steric repulsion when compared to analogous ethylenic compounds. This heightened steric interaction contributes to notable conformational and distortion differences observed in the attached methyl groups .

Photoelectron Spectroscopy for Electronic Structure

Photoelectron spectroscopy (PES) provides direct information about the energy levels of molecular orbitals by measuring the kinetic energy of photoemitted electrons.

Ionization Potentials and Orbital Energy Sequences

The photoelectron spectra of trans-methyldiazene (MeNNH) have been recorded and interpreted using HeI radiation (21.2 eV) . The ionization energy (IE) for trans-methyldiazene has been reported as 8.8 ± 0.1 eV via the PE method , with another source specifying 9.65 ± 0.1 eV from the same study . The study also analyzed the related diazene (B1210634) (N₂H₂) and its deuterated analog, identifying four ionization potentials with an orbital energy sequence of n+, π, n−, and σ for diazene . The magnitude of the n+/n− separation in diazene is noted as being particularly large .

Comparison with Isoelectronic and Methylated Analogs

The photoelectron spectra of this compound have been compared with those of isoelectronic molecules such as diborane (B8814927) (B₂H₆), ethylene (B1197577) (C₂H₄), methylenimine (CH₂NH), and formaldehyde (B43269) (CH₂O) . Additionally, the electronic structure of this compound has been discussed in relation to dimethyl diazene (MeNNMe), examining the effect of increasing methylation on the orbital energy levels .

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Both IR and NMR spectroscopy are fundamental techniques employed for the structural characterization of organic molecules, including this compound and its derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations. These vibrations, including stretching and bending modes, are characteristic of specific functional groups and molecular structures . Studies involving this compound complexes have utilized IR spectroscopy for characterization . Furthermore, research on related diazene compounds has involved detailed vibrational assignments and potential function analyses, indicating the application of IR spectroscopy to understanding the vibrational modes of the this compound framework aip.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the electronic environment and connectivity of atoms within a molecule. ¹H and ¹³C NMR, in particular, are crucial for elucidating molecular structures by revealing chemical shifts and coupling constants, which are sensitive to the local magnetic environment and the spin-spin interactions between nuclei mdpi.com. While specific ¹H and ¹³C NMR data for this compound itself were not detailed in the reviewed snippets, NMR spectroscopy is recognized as a powerful tool for confirming molecular structures and is used in the characterization of this compound-containing complexes .

Vibrational Analysis and Spectroscopic Signatures

Vibrational spectroscopy, primarily Infrared (IR) and Raman spectroscopy, provides direct information about the molecular framework of this compound by identifying characteristic bond vibrations. Studies on trans-methyldiazene (CH₃N=NH) have yielded assignments for its fundamental vibrational modes.

The IR spectrum of gas-phase trans-methyldiazene reveals distinct absorption bands corresponding to various stretching and bending vibrations. Key assignments include C-H stretching modes, the N=N stretching vibration, and C-N stretching, alongside bending and torsional modes of the methyl group and the N-H bond .

Table 1: Infrared Vibrational Frequencies of trans-Methyldiazene (CH₃N=NH)

| Mode Type | Assignment | Frequency (cm⁻¹) |

| a' (in-plane) | ν(C-H) stretching | 3127 |

| ν(C-H) stretching (asymmetric) | 2992 | |

| ν(C-H) stretching (symmetric) | 2925 | |

| ν(N=N) stretching | 1559 | |

| ν(C-N) stretching | 1457 | |

| δ(CH₃) bending (asymmetric) | 1435 | |

| δ(CH₃) bending (symmetric) | 1382 | |

| ν(C-N) stretching | 1120 | |

| ρ(CH₃) rocking | 920 | |

| δ(N-H) bending | 557 | |

| a'' (out-of-plane) | ν(C-H) stretching (asymmetric) | 2988 |

| δ(CH₃) bending (asymmetric) | 1430 | |

| ρ(CH₃) rocking | 1140 | |

| δ(N-H) bending (out-of-plane) | 844 | |

| Torsional mode (methyl group) | ~170 |

Raman spectroscopy complements IR data by providing complementary information on vibrational modes, particularly those involving symmetric stretching motions. Studies have also explored potential functions and normal coordinate calculations to further refine vibrational assignments for this compound and related compounds .

Isotopic Substitution Effects on Spectra

Isotopic substitution, particularly the replacement of hydrogen with deuterium (B1214612) (D), is a powerful tool for confirming vibrational assignments and understanding molecular dynamics. Deuteration of this compound (e.g., CH₃N=ND, CD₃N=NH, CD₃N=ND) leads to predictable shifts in vibrational frequencies due to changes in reduced mass . These shifts help in unequivocally assigning specific peaks in the IR and Raman spectra to particular bonds and modes involving hydrogen. For instance, the N-H stretching frequency is expected to decrease upon deuteration, following a relationship related to the square root of the mass ratio .

Furthermore, isotopic labeling with ¹⁵N, ¹³C, or ²H has been instrumental in EPR and ENDOR studies, particularly in characterizing reaction intermediates derived from this compound, by tracing the origin of the bound atoms .

Variable-Temperature NMR Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is vital for probing molecular structure and dynamics. While specific variable-temperature (VT) NMR studies on isolated this compound are not extensively detailed in the provided snippets, ¹H NMR data for this compound incorporated into metal complexes has been reported. In these complexes, the diazene hydrogen atom typically resonates at a characteristic downfield shift (e.g., 12.13–10.44 ppm), while the methyl substituent appears as a quartet due to coupling with the diazene proton (e.g., 2.57–2.18 ppm) .

VT-NMR studies are generally employed to investigate dynamic processes such as restricted bond rotation, tautomerization, or conformational changes. When the rate of an exchange process becomes comparable to the chemical shift difference between two sites, the NMR signals broaden and may coalesce at higher temperatures, providing kinetic information . While not directly applied to this compound in the provided texts, this technique is a standard method for studying dynamic behavior in molecules with similar structural features.

Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy

EPR and ENDOR spectroscopy are indispensable for studying species with unpaired electrons, such as free radicals or paramagnetic intermediates. These techniques have been particularly illuminating in the context of this compound's involvement in biological systems, specifically in the study of nitrogenase enzymes.

When this compound is used as a substrate in enzymatic reactions, such as with the nitrogenase MoFe protein, EPR spectroscopy has detected a trapped intermediate species, often denoted as m(CH₃N NH) . This species is characterized by an S=½ spin state and appears to be a this compound-derived fragment bound to the enzyme's active site. The formation of this intermediate is dependent on the presence of this compound and is distinct from species formed with other substrates or decomposition products . The EPR signal is significantly different from that of the resting-state FeMo cofactor, indicating a substantial alteration in the electronic environment.

The trapped this compound-derived species exhibits characteristic EPR parameters. At X-band frequencies (≈9.65 GHz), the spectrum is roughly axial with g-values of g‖ = 2.08 and g⊥ = 2.02 . At higher frequencies (35 GHz), a rhombic signal is observed with g-values g(m) = [2.083, 2.021, 1.993] . These g-values are indicative of a paramagnetic center with a specific electronic environment.

ENDOR spectroscopy, particularly ¹⁵N Mims pulsed ENDOR, has provided further detail by probing the hyperfine interactions between the unpaired electron and nearby nuclei. Studies using ¹⁵N-labeled this compound have shown a single ¹⁵N doublet at g₁ = 2.08 with a hyperfine splitting constant A(g₁) = 1.5 MHz, suggesting that the terminal nitrogen atom of this compound is involved in binding to the FeMo cofactor . The internal nitrogen atom of this compound does not appear to bind directly to the cofactor in this observed intermediate .

Table 2: EPR Parameters of the Trapped this compound-Derived Species

| Spectrometer Frequency | g-values | Spin State | Reference(s) |

| X-band (≈9.65 GHz) | g‖ = 2.08, g⊥ = 2.02 | S = ½ | |

| 35 GHz | g(m) = [2.083, 2.021, 1.993] (Rhombic) | S = ½ |

Table 3: ¹⁵N ENDOR Hyperfine Splitting for this compound Intermediate

| Resonance (g-value) | Nucleus | Hyperfine Splitting (A) | Reference(s) |

| g₁ = 2.08 | ¹⁵N | 1.5 MHz |

Characterization of Transient Species and Intermediates

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is sensitive to electronic transitions, particularly those involving π-electrons and non-bonding electron pairs. Molecules containing the diazene (N=N) functional group, which possesses a π-system, are expected to exhibit absorption in the UV-Vis region. While specific UV-Vis spectral data (e.g., absorption maxima, molar absorptivities) for isolated this compound are not detailed in the provided search snippets, the technique is recognized as relevant for its characterization . Diazene chromophores typically absorb in the UV range, and conjugation can shift these absorptions to longer wavelengths . The NIST WebBook lists UV/Visible spectral data as available for this compound .

Compound Names Mentioned

this compound (CH₃N=NH)

trans-Methyldiazene

Deuterated this compound (e.g., CH₃N=ND, CD₃N=NH, CD₃N=ND)

Methylhydrazine

Nitrogenase

MoFe protein

FeMo cofactor

Dinitrogen (N₂)

Propargyl alcohol

Acetylene

Carbon disulfide

Methylene Blue

Computational and Theoretical Investigations of Methyldiazene Systems

Quantum Mechanical (QM) Methodologies

Quantum mechanics forms the bedrock of modern computational chemistry, offering a range of methods to investigate molecular systems like methyldiazene. These methods solve the Schrödinger equation, albeit with various approximations, to determine the electronic structure and energy of a molecule. The choice of method depends on the desired balance between accuracy and computational cost.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method in the study of this compound and its related compounds. Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations significantly. Various functionals, which are approximations for the exchange-correlation energy, are employed in DFT calculations.

Studies on the thermal decomposition of N′-methoxy-N-methyldiazene N-oxide have utilized several DFT functionals, including PBE, B3LYP, wB97XD, and wB97X, with different basis sets to investigate the reaction mechanisms. These calculations have been instrumental in understanding the isomerization and decomposition pathways of such energetic materials. For instance, in the study of N-Nitrosodimethyl amine (NDMA) formation from hydrazine (B178648) derivatives, DFT calculations have been used to explore the reaction mechanisms involving this compound as an intermediate. Furthermore, DFT has been applied to study the influence of external electric fields on the dehydrogenation of methyl species on a Ni(111) surface, providing insights into reactive processes relevant to fuel cells.

Table 1: Selected DFT Functionals Used in this compound-Related Studies

| Functional | Description |

| PBE | Perdew-Burke-Ernzerhof generalized gradient approximation (GGA) functional. |

| B3LYP | Becke, 3-parameter, Lee-Yang-Parr hybrid functional, combining GGA with Hartree-Fock exchange. |

| wB97XD | Range-separated hybrid functional with empirical dispersion correction. |

| wB97X | Range-separated hybrid functional. |

Coupled Cluster Theory (CCSD(T)) and Composite Methods (G4)

For high-accuracy calculations, Coupled Cluster (CC) theory is a powerful tool. The CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, is often considered the "gold standard" in quantum chemistry for its ability to provide highly accurate energies and properties for many systems. harvard.eduarxiv.org

In the context of this compound, CCSD(T) calculations have been used in conjunction with experimental data to refine its molecular structure. Specifically, theoretical calculations at the CCSD(T)/cc-PVnZ level have been employed to investigate the structure of trans-methyldiazene.

Composite methods, such as the Gaussian-4 (G4) theory, combine results from several high-level calculations to achieve very high accuracy in thermochemical predictions. The G4 method has been used to study the thermal decomposition mechanism of N′-methoxy-N-methyldiazene N-oxide, providing reliable activation enthalpies that compare well with experimental values.

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms from electronic structure calculations at each time step, thus avoiding the need for pre-defined potential energy surfaces. This method is particularly useful for studying the dynamic behavior of molecules and chemical reactions.

AIMD simulations have been employed in the study of this compound systems to understand their behavior under various conditions. For instance, these simulations can provide insights into the conformational dynamics and reaction pathways in the condensed phase. Combining AIMD with enhanced sampling techniques allows for the investigation of complex chemical phenomena in catalytic systems, including finite temperature effects and anharmonicity.

Complete Basis Set (CBS) Extrapolations

The accuracy of quantum chemical calculations is dependent on the basis set used to represent the molecular orbitals. To approach the complete basis set (CBS) limit, which represents the theoretical limit of a given method, extrapolation schemes are used. These schemes typically involve performing calculations with a series of systematically improving basis sets (e.g., Dunning's correlation-consistent basis sets) and extrapolating the results to an infinite basis set.

In the structural determination of trans-methyldiazene, theoretical calculations with distortions predicted by theory in a complete basis set limit (CBS) were crucial for a preferred analysis of the experimental data. This approach helps to minimize the errors associated with the use of finite basis sets and provides more reliable theoretical predictions.

Theoretical Structural Predictions and Conformational Analysis

Computational methods are essential for predicting the three-dimensional structure of molecules and analyzing their different conformations. For a molecule like this compound, understanding its geometry is fundamental to understanding its properties and reactivity.

A combined approach using gas-phase electron diffraction (GED), spectroscopic data, and theoretical calculations has been employed to determine the structure of trans-methyldiazene. Theoretical calculations complement the experimental data, especially for locating hydrogen atoms, which are weak electron scatterers in GED.

Planarity and Methyl Group Orientation

Theoretical calculations have been instrumental in elucidating the planarity and the orientation of the methyl group in this compound. Both theoretical and experimental results for trans-methyldiazene are consistent with a planar C-N=N-D framework.

A key structural feature revealed by theoretical calculations (B3LYP/cc-PVnZ and CCSD(T)/cc-PVnZ) is the orientation of the methyl group. These calculations indicate that one C-H bond of the methyl group lies in the molecular plane in an eclipsed arrangement with respect to the C-N=N framework, while the other two C-H bonds are located symmetrically out of the plane. Furthermore, theoretical models suggest a slight tilt of the methyl group's top axis by about 5 degrees away from the N=N bond, although experimental data could not definitively confirm this subtle distortion. This eclipsed conformation is in contrast to the staggered conformation often seen in other molecules and is attributed to the steric repulsion caused by the short N=N double bond.

Table 2: Theoretically Predicted Structural Parameters for trans-Methyldiazene

| Parameter | Theoretical Value (B3LYP/aug-cc-pVTZ) |

| N=N Bond Length | 1.251 Å |

| C-N Bond Length | 1.467 Å |

| C-N=N Angle | 112.2° |

| N=N-H Angle | 105.6° |

| Methyl Tilt Angle | ~5° |

| Data derived from studies on N-deuterio-trans-methyldiazene. |

Isomeric Forms: trans- and cis-Methyldiazene

This compound exists in two isomeric forms: trans-methyldiazene and cis-methyldiazene. Theoretical studies have shown that the trans-isomer is the more stable of the two. Gas-phase electron-diffraction (GED) data, in conjunction with theoretical calculations, have been employed to determine the structural parameters of these isomers.

The stability of the trans-conformation is a general feature for diazenes, and it is predicted that under equilibrium conditions, the trans-form should predominate in a reaction mixture. The N=N double bond in diazenes is notably short, which leads to significant steric repulsion. This repulsion influences the conformational and distortion differences observed in the attached methyl (CH₃) group when compared to analogous ethylenic compounds.

Computational methods, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), have been utilized to investigate the properties of these isomers. These studies often employ basis sets like 6-31+G(d,p) to optimize the geometries of the ground and transition states and to calculate their electronic structure. The investigation of photoisomerization pathways, including light-induced trans to cis and cis to trans conversions, is a key area of research for azo compounds, which are considered light-driven molecular devices.

Interactive Data Table: Comparison of this compound Isomers

| Property | trans-Methyldiazene | cis-Methyldiazene |

| Relative Stability | More stable | Less stable |

| N=N Bond Length | Short, leading to steric repulsion | Influenced by steric interactions |

| Conformational Preference | Predominant at equilibrium | Less favored |

Many-Body Analysis of Oligomers

Many-body analysis is a computational technique used to understand the interaction energies within clusters of molecules, such as oligomers of diazene (B1210634). This method decomposes the total interaction energy into contributions from two-body, three-body, four-body, and higher-order interactions, as well as the relaxation energy of the individual molecules (monomers) within the cluster.

The study also investigated the spectroscopic properties of these oligomers in both the gas phase and in a water solvent state, noting significant changes in vibrational modes between the two environments. Time-dependent density functional theory (TD-DFT) was used to calculate the electronic absorption spectra, providing insights into the wavelength of electronic transitions, oscillator strengths, and the HOMO-LUMO gap.

Interactive Data Table: Contributions to Binding Energy in Diazene Oligomers

| Energy Contribution | Significance in Diazene Oligomers |

| Relaxation Energy | Remarkable contribution |

| Two-Body Energy | Remarkable contribution |

| Three-Body Energy | Remarkable contribution |

| Four-Body Energy | Remarkable contribution |

| Five-Body Energy | Remarkable contribution |

Thermochemical Properties and Stability

The thermochemical properties of this compound, such as its enthalpy of formation and bond dissociation energies, are crucial for understanding its stability and reactivity. These properties are often investigated through computational methods.

Enthalpies of Formation and Activation Energies

The enthalpy of formation (ΔHf°) is a measure of the energy change when a compound is formed from its constituent elements in their standard states. For this compound, an estimated enthalpy of formation of approximately <47 kcal/mol has been suggested, derived from the average of the enthalpies of formation of N₂H₂ and azomethane (B1219989) (dithis compound).

Activation energy (Ea) is the minimum energy required for a chemical reaction to occur. In the context of thermal decomposition, the activation energy of bond cleavage is a key parameter. For instance, in a study of N′-methoxy-N-methyldiazene N-oxide, the activation enthalpy of the methyl group transfer was found to be the rate-limiting step of the decomposition process, and the calculated value agreed well with experimental data. The activation enthalpy (ΔH‡) is analogous to the activation energy (Ea) and represents the energy difference between the reactants and the transition state.

Bond Dissociation Energies

Bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically at a constant temperature. It provides a direct measure of the strength of a chemical bond. The BDEs for this compound are not explicitly detailed in the provided search results, but the general principles of BDE can be applied. For example, the successive removal of hydrogen atoms from methane (B114726) has distinct bond dissociation energies for each step.

Computational methods, such as those based on density functional theory (B3LYP), are often used to calculate BDEs. For example, the C-NO₂ bond dissociation energy in various aromatic nitro compounds has been calculated using the B3LYP method.

Free Energy Landscapes of Reactions

The free energy landscape provides a comprehensive map of the potential energy of a system as a function of specific reaction coordinates. It is a powerful tool for understanding reaction mechanisms, identifying stable intermediates, and locating transition states. Techniques like metadynamics, often combined with first-principles dynamics methods, are used to explore these landscapes for chemical reactions where changes in electronic structure are significant.

Exploring the free energy landscape of a system like a biological macromolecule often requires enhanced sampling methods to overcome large conformational changes and slow transitions. For chemical reactions, the ability to use multiple independent collective variables is important for dissecting complex transformations that don't have a single, obvious reaction coordinate. The analysis of free energy landscapes can reveal how factors like temperature can shift reaction pathways and the stability of different configurations. For instance, in methane activation on a nickel surface, the free energy surfaces showed that certain binding sites and activation routes become less favorable as the temperature increases due to entropic penalties.

Electronic Properties and Orbital Interactions

The electronic properties of this compound are governed by the arrangement and interactions of its molecular orbitals, particularly the frontier orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The interaction of the π-orbitals of aromatic molecules with the electron gas of a metal surface can lead to charge transfer and hybridization. In the context of diazene oligomers, TD-DFT calculations have been used to determine the HOMO-LUMO gap, which is a key indicator of electronic excitability.

The nature of substituent groups can significantly influence the electronic properties and frontier orbital energetics. For example, in certain ruthenium complexes, electron-donating and electron-withdrawing ligands were shown to affect the energy levels of the HOMO and LUMO. Specifically, electron-withdrawing substituents can lower the energy of the LUMO.

Orbital interactions, which involve the overlap between filled and empty orbitals, are fundamental to understanding resonance and reactivity. These interactions can be visualized as electron flow from an electron source (a filled orbital, often a non-bonding lone pair) to an electron sink (an empty orbital, such as a sigma anti-bonding orbital). The analysis of these interactions provides insight into the stability of different resonance forms and potential reaction pathways.

HOMO-LUMO Gap Analysis

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in quantum chemistry. This "HOMO-LUMO gap" provides insight into a molecule's electronic excitability, chemical reactivity, and kinetic stability. A small gap often corresponds to higher reactivity and a greater ease of electronic transition, which influences the optical and electronic properties of the substance.

For this compound, the energies of the occupied molecular orbitals have been determined experimentally through photoelectron spectroscopy. The first ionization potential corresponds to the energy required to remove an electron from the HOMO. In the case of trans-methyldiazene, the HOMO is the non-bonding n+ orbital, which is the symmetric combination of the nitrogen lone-pair orbitals. The experimental ionization potential, and thus the energy of the HOMO, has been measured for trans-methyldiazene.

Computational methods, such as Density Functional Theory (DFT), are routinely used to calculate the energies of both the HOMO and LUMO, thereby determining the energy gap. For diazene systems, time-dependent DFT (TD-DFT) has been employed to calculate the HOMO to LUMO gap in conjunction with electronic absorption spectra.

| Compound | Orbital Assignment (HOMO) | Ionization Potential (eV) |

|---|---|---|

| trans-Diazene (HNNH) | n+ | 10.02 |

| trans-Methyldiazene (CH₃NNH) | n+ | 9.55 |

Natural Transition Orbitals (NTOs)

The analysis of electronic transitions, such as those observed in UV-Vis spectroscopy, can be complex. A single electronic excitation may be described as a combination of many different transitions between various occupied and virtual molecular orbitals. Natural Transition Orbitals (NTOs) offer a powerful method to simplify this picture.

The NTO method transforms the canonical molecular orbitals into a new set of orbitals that provides a more compact and chemically intuitive description of an electronic excitation. It condenses the complex description into a dominant "hole-particle" pair, where the "hole" represents the orbital from which the electron is excited, and the "particle" represents the orbital to which the electron is promoted. This simplification is particularly useful for analyzing the character of excited states (e.g., distinguishing between n→π* or π→π* transitions) in molecules. While NTO analysis has been applied to related systems like diazene oligomers to characterize their electronic spectra, specific NTO calculations for this compound are not detailed in the available literature.

Influence of Methylation on Orbital Energies

The substitution of a hydrogen atom in diazene with a methyl group has a predictable and observable effect on the molecule's orbital energies. The methyl group acts as an electron-donating group, which tends to destabilize (raise the energy of) the molecular orbitals. This effect has been documented by comparing the photoelectron spectra of diazene (HNNH), trans-methyldiazene (CH₃NNH), and trans-dithis compound (CH₃NNCH₃).

The experimental ionization potentials show a decrease with increasing methylation, indicating that the occupied molecular orbitals are higher in energy. The effect is most pronounced on the π orbital and the symmetric non-bonding orbital (n+), while the antisymmetric non-bonding orbital (n-) is less affected. This trend is consistent with the electron-donating nature of the methyl group.

| Orbital | trans-Diazene (HNNH) | trans-Methyldiazene (CH₃NNH) |

|---|---|---|

| n+ | 10.02 | 9.55 |

| π | 12.45 | 11.55 |

| n- | 13.35 | 13.0 |

| σ | 14.1 | 13.5 |

Computational Spectroscopic Simulations

Computational simulations are indispensable for interpreting and predicting the spectroscopic features of molecules. For a transient species like this compound, these simulations provide a basis for assigning experimental spectra and understanding the underlying molecular motions and electronic transitions.

Infrared Vibrational Mode Predictions

Computational methods are used to calculate the vibrational frequencies of molecules, which correspond to the peaks observed in an infrared (IR) spectrum. These calculations help in the assignment of complex spectra by correlating specific absorption bands with particular molecular motions, such as bond stretching or bending.

The vibrational assignments for trans-methyldiazene and its deuterated isotopologues have been established through detailed experimental IR spectroscopy, with the results providing a basis for developing and refining theoretical potential functions. These empirical potential functions, in turn, can be used to predict the vibrational frequencies of related, less stable isomers like cis-diazene. The close agreement between calculated frequencies and experimental data validates the theoretical models.

| Frequency (cm⁻¹) | Symmetry | Vibrational Assignment |

|---|---|---|

| 3100 | A' | N-H Stretch |

| 2982 | A' | CH₃ Asymmetric Stretch |

| 2930 | A' | CH₃ Symmetric Stretch |

| 1557 | A' | N=N Stretch |

| 1445 | A' | CH₃ Asymmetric Deformation |

| 1425 | A' | N-H In-plane Bend |

| 1100 | A' | C-N Stretch |

| 945 | A'' | N-H Out-of-plane Bend |

Electronic Absorption Spectra Calculations

The calculation of electronic absorption spectra, typically using Time-Dependent Density Functional Theory (TD-DFT), predicts the wavelengths at which a molecule absorbs light, corresponding to electronic transitions between orbitals. These calculations provide the transition energies (wavelengths) and their corresponding intensities (oscillator strengths).

For this compound, the electronic structure is characterized by high-energy occupied non-bonding (n) and π orbitals. The lowest energy electronic transition is expected to be the n→π* transition, which involves promoting an electron from a non-bonding orbital to the antibonding π* orbital. In the parent molecule, trans-diazene, a notable absorption band is observed in the vacuum ultraviolet region around 1700 Å (58,823 cm⁻¹), which has been assigned as a Rydberg transition. Computational studies on related systems confirm that TD-DFT is a suitable method for predicting the electronic absorption spectra of diazene compounds.

Reactivity and Mechanistic Investigations of Methyldiazene

Thermal Decomposition Pathways

The thermal decomposition of methyldiazene and its derivatives has been a subject of significant research, revealing complex reaction pathways that include isomerization, group transfer processes, and the formation of various gaseous products and intermediates.

Isomerization and Group Transfer Processes

In the case of monomethylhydrazine (CH3NHNH2), which can be a precursor to this compound, isomerization reactions have also been investigated. However, the energy barriers for the transition states leading to diazene (B1210634) and this compound isomers are high, suggesting these are not the dominant decomposition pathways.

Group transfer reactions are also a feature of the reactivity of related compounds. For instance, in the decomposition of N-methyl-N'-methoxydiazene-N-oxide, the transfer of the CH3 group is the critical step.

Formation of Gaseous Products and Intermediates

The thermal decomposition of this compound and its precursors yields a variety of gaseous products. The decomposition of monosubstituted diazenes like aryldiazenes in neutral or basic conditions primarily produces the parent hydrocarbon and nitrogen gas (N2). In acidic environments, the decomposition of this compound (CH3N=NH) generates small quantities of methane (B114726) (CH4), alongside products resulting from nucleophilic displacement on the 1-methyldiazen-1-ium ion intermediate (CH3NH+=NH). The diazene (HN=NH) leaving group can then disproportionate into N2 and hydrazine (B178648) (H2NNH2).

Studies on the thermal decomposition of N-methyl-N'-methoxydiazene-N-oxide have identified this process as leading to experimentally observed reaction products. Similarly, the thermal decomposition of atrazine, a more complex molecule containing a diazene-like structure, also results in various toxic gaseous products.

Role of Substituents on Decomposition Mechanisms

Substituents play a crucial role in the thermal stability and decomposition mechanisms of diazenes. For N-methyl-, N-t-butyl-, and N-neopentyl-N'-methoxydiazene-N-oxides in the gas phase, the primary decomposition step for the methyl and neopentyl derivatives is the homolytic cleavage of the N-OMe bond. In contrast, the t-butyl analogue decomposes via a five-membered cyclic transition state involving the migration of a β-hydrogen to a nitrogen atom.

In substituted nitrobenzenes, a related class of compounds, donor substituents tend to increase the C-NO2 bond dissociation energy, while acceptor substituents decrease it. This directly impacts the activation energies for gas-phase decomposition. For aliphatic nitro-NNO-azoxy compounds, those with strong electron-withdrawing substituents exhibit the lowest thermal stability. Conversely, introducing a nitropyrazole fragment into a diazene oxide molecule does not appear to decrease its thermal stability. In the case of azo-linked bis-triazines, the s-triazine backbone generally imparts high thermal stability, with the exception of those bearing azido (B1232118) substituents.

Photochemical Decomposition and Photoisomerization

The interaction of light with this compound and its derivatives can induce decomposition and isomerization, often proceeding through distinct mechanistic pathways involving highly reactive intermediates.

Pathways Involving Biradicals or Carbene Intermediates

The photolysis of 5-mercapto-1-methyltetrazole, which can be considered a precursor to a this compound-related intermediate, leads to the cleavage of the tetrazole ring. This process is proposed to generate intermediates such as methyl diazene.

The photodecomposition of ethyl diazomalonate, another related compound, can proceed via the formation of dicarboethoxycarbene. The formation of this carbene intermediate is thought to be controlled by the ability of the molecule to adopt a conformation where the carbonyl groups are nearly perpendicular to the carbene plane. The wavelength of irradiation can influence the reaction pathway, with shorter wavelengths favoring carbene formation and longer wavelengths leading to isomerization to a diazirine. This suggests that the formation of the carbene and the isomerization process originate from different electronically excited states.

Product Distribution Analysis

The photochemical decomposition of 1-methyl-2-(trifluoromethyl)diazene yields 1,1,1-trifluoroethane, nitrogen, and byproducts such as methane, fluoroform, and perfluoroethane. This has led to interest in 1-alkyl-2-(trifluoromethyl)diazenes as precursors for trifluoromethylated aliphatic compounds.

In the photolysis of (1-biphenyl-4-yl-1-methyl-ethyl)-tert-butyl diazene, an asymmetrically substituted azoalkane, the product distribution can be used to determine the cage effect. Analysis of the products in solution allows for the differentiation of products originating from their respective geminate cages versus those from different encounter pairs. The ratio of combination to disproportionation products for the radical pairs generated is significantly affected by the medium, showing a four-fold decrease when moving from the solid to the liquid phase for cages containing two 1-biphenyl-4-yl-1-methyl-ethyl radicals. Conversely, for cages with a 1-biphenyl-4-yl-1-methyl-ethyl radical and a tert-butyl radical, the combination to disproportionation ratio increases thirty-fold in the liquid phase compared to the crystal.

The ozonation of monomethylhydrazine (MMH) in the gas phase, another reaction that can produce this compound, yields products such as methyl hydroperoxide, this compound, diazomethane (B1218177), formaldehyde (B43269), and methanol (B129727). The relative yields of these organic products are sensitive to the ratio of ozone to MMH.

Reduction Mechanisms

Role as a Substrate in Nitrogenase Catalysis

This compound (HN=N-CH₃) has been utilized as a substrate for nitrogenase, the enzyme responsible for biological nitrogen fixation. Studying its interaction with the enzyme's active site, the iron-molybdenum cofactor (FeMo-co), provides valuable insights into the complex mechanism of dinitrogen (N₂) reduction. Although the instability of this compound in aqueous solutions presents experimental challenges, its ability to inhibit hydrogen (H₂) evolution by nitrogenase confirms its interaction with the active site. The reduction of this compound by nitrogenase ultimately yields ammonia (B1221849) (NH₃).

The study of this compound reduction has been instrumental in evaluating proposed mechanisms for N₂ reduction by nitrogenase, primarily the "distal" (d-mechanism) and "alternating" (a-mechanism).

Distal (d-mechanism): In this pathway, one nitrogen atom of the bound N₂ molecule is sequentially protonated and reduced to form the first ammonia molecule, followed by the reduction of the second nitrogen atom. If this compound were to follow this mechanism, the observed [-NHx] fragment bound to the FeMo-cofactor would represent a late-stage intermediate, formed only after the N-N bond has been cleaved.

Alternating (a-mechanism): This mechanism proposes that protons and electrons are added alternately to the two nitrogen atoms of the bound N₂. An intermediate with a hydrazine-level of reduction is formed before the N-N bond is broken and the first ammonia molecule is released. The observation of a bound [-NHx] fragment at every stage of this compound reduction is more consistent with the alternating pathway.

Spectroscopic evidence, particularly from studies using substituted nitrogenase proteins that are compromised in their ability to deliver protons, tends to favor the alternating mechanism. These studies show that this compound, diazene, and hydrazine all appear to converge to a common intermediate state, suggesting they join the same N₂-reduction pathway.

Table 1: Comparison of Proposed N₂ Reduction Mechanisms

| Mechanism | Description | Key Intermediates (from N₂) | Implication for this compound |

| Distal (d-mechanism) | Sequential hydrogenation of one nitrogen atom, followed by the other. | M≡N (nitride), M=NH (imido) | Bound [-NHx] fragment is a late-stage intermediate, post N-N bond cleavage. |

| Alternating (a-mechanism) | Alternating hydrogenation of both nitrogen atoms. | M-NH=NH₂ (hydrazido), M-NH₂-NH₂ (hydrazine) | Bound [-NHx] fragment can be present throughout the reduction process. |

M represents the FeMo-cofactor.

Freeze-quench experiments coupled with advanced spectroscopic techniques like Electron Nuclear Double Resonance (ENDOR) and Electron Spin Echo Envelope Modulation (ESEEM) have been pivotal in trapping and characterizing intermediates formed during this compound reduction by nitrogenase. These experiments, often using isotopically labeled this compound (e.g., with ¹⁵N, ¹³C, or ²H), have successfully trapped an S = ½ state.

The key findings from these spectroscopic studies are:

A species derived from this compound binds directly to the FeMo-cofactor.

This species binds through an [-NHx] fragment, where the nitrogen atom originates from the terminal nitrogen of this compound.

The internal nitrogen of this compound likely does not bind to the FeMo-cofactor.

Significantly, studies using a modified nitrogenase enzyme (α-70Val→Ala, α-195His→Gln) have shown that turnover with diazene, this compound, or hydrazine traps a common intermediate, suggesting they all feed into the primary N₂ reduction pathway. This common intermediate, designated 'I', is believed to have the N-N bond already cleaved. Another common intermediate, 'H', has also been identified and is thought to be the penultimate state in N₂ hydrogenation, with an NH₂ group bound to the FeMo-cofactor.

The identification of common intermediates from diazene, this compound, and hydrazine reduction has led to a proposed unification of the reaction pathway with the kinetic model. In this unified scheme:

Intermediate H , characterized as an integer-spin state with NH₂ bound to FeMo-co, is proposed to be the E₇ state (formed after the accumulation of seven electrons/protons). This state forms after the release of the first NH₃ molecule.

Intermediate I , an S = ½ state, is proposed to be the E₈ state (formed after eight electrons/protons), with the second NH₃ molecule still bound to the FeMo-co before its final release.

This framework provides a draft mechanism for the complete catalytic cycle of N₂ reduction by nitrogenase.

Characterization of Enzyme-Bound Intermediates ([−NHx] species)

Reduction in Metal-Hydride Systems

While the primary focus of this compound reduction studies has been on the nitrogenase enzyme, research into synthetic metal-hydride systems also provides relevant insights. Metal hydrides are a class of materials capable of storing hydrogen and are studied for various applications, including accelerating hydrogenation kinetics. The interaction of nitrogenous compounds with metal centers is fundamental to understanding catalytic reduction processes. Synthetic systems involving metal hydrides can bind N₂ and reduce some nitrogenase substrates. These model systems, while not perfectly replicating the enzyme's active site, offer a simplified platform to study the fundamental steps of N-N bond cleavage and N-H bond formation, which are central to the reduction of compounds like this compound.

Oxidation Reactions

The oxidation of this compound can occur through various pathways. For instance, the air oxidation of its precursor, monomethylhydrazine (MMH), on metal surfaces like iron has been shown to produce this compound as a major product, alongside methanol and methane. A proposed mechanism for this surface-catalyzed reaction involves adsorption, oxidative dehydrogenation, and reductive elimination steps on a metal oxide surface.

In biochemical contexts, alkyldiazenes like this compound can react with the reduced form of cytochrome P450, leading to the formation of a complex. Subsequent oxidation of this complex can yield a new species, suggesting a σ-alkyl cytochrome P450-Fe(III)-R structure.

Furthermore, the oxidation of unsymmetrical diazenes can lead to the formation of diazene oxides (azoxy compounds). While this often results in a mixture of regioisomers, certain reactions can proceed with high selectivity. For example, the oxidation of some alkene-substituted methyldiazenes with peracetic acid can yield specific diazene oxides without epoxidizing the double bond. The stereoselective synthesis of cis-methyldiazene has also been achieved through the oxidation of methylhydrazine at a metal center.

Reactions with Ozone and Hydroxyl Radicals

This compound is known to react rapidly with ozone. In studies of the gas-phase reaction of monomethylhydrazine (MMH) with ozone, this compound was identified as a major product. Subsequent reactions of this compound with excess ozone were also observed to be rapid. The rate constant for the reaction of this compound with ozone has been estimated, indicating a significant reactivity that contributes to its atmospheric degradation.

The reaction of this compound with hydroxyl radicals is another important atmospheric removal pathway. While direct kinetic data for the reaction of this compound with hydroxyl radicals is scarce, it is expected to be a significant process. The involvement of hydroxyl radicals has been noted in the broader context of the atmospheric reactions of hydrazine fuels, where the formation and subsequent reactions of species like this compound are considered. mdpi.com

Formation of Atmospheric Reaction Products

The oxidation of this compound in the atmosphere leads to a variety of products. In the ozonation of monomethylhydrazine, where this compound is an intermediate, products such as methyl hydroperoxide, formaldehyde, methanol, hydrogen peroxide, and diazomethane have been identified. The relative yields of these products can be influenced by the ratio of ozone to the initial hydrazine concentration. mdpi.com

Computational studies have explored the mechanistic pathways of these reactions, suggesting that they often proceed through initial hydrogen abstraction from the -NH₂ group of the parent hydrazine, leading to the formation of radical species that are precursors to this compound and other products. The subsequent oxidation of this compound contributes to the complex chemical transformations occurring in the atmosphere. The formation of N-nitrosodimethylamine (NDMA) has also been linked to the ozonation of methylhydrazine, with this compound being a potential intermediate in these reaction pathways.

Table 1: Atmospheric Reactions of this compound and Related Species

| Reactant | Oxidant | Key Products | Reference |

| Monomethylhydrazine (MMH) | Ozone (O₃) | This compound, Diazomethane, Methyl hydroperoxide, Formaldehyde, Methanol, Hydrogen peroxide | mdpi.com |

| This compound | Ozone (O₃) | Further oxidation products | |

| Monomethylhydrazine (MMH) | Hydroxyl Radical (·OH) | Expected to be a significant removal pathway | mdpi.com |

Oxidation of Methylhydrazine to this compound in Metal Complexes

The oxidation of methylhydrazine to this compound can be achieved within the coordination sphere of a metal complex. This process has been demonstrated using various oxidizing agents, most notably lead(IV) acetate (B1210297) (Pb(OAc)₄).

In these reactions, a methylhydrazine ligand coordinated to a metal center, such as ruthenium, osmium, or rhenium, undergoes selective oxidation to the corresponding this compound ligand. The metal fragment stabilizes the otherwise transient this compound, allowing for its isolation and characterization as a coordinated species. For instance, treating methylhydrazine complexes of ruthenium and osmium with Pb(OAc)₄ at low temperatures yields the corresponding this compound complexes. Similarly, rhenium-methylhydrazine complexes can be oxidized to this compound derivatives.

This synthetic strategy provides a controlled method for generating and studying the properties of this compound. The stereochemistry of the resulting coordinated this compound can also be influenced by the metal center and ancillary ligands.

Tautomerization and Isomerization Processes

This compound can undergo tautomerization, a process involving the migration of a proton and the shifting of a double bond. This leads to the formation of its isomer, formaldehyde-hydrazone.

Base-Catalyzed Tautomerization to Formaldehyde-Hydrazone

In the context of metal complexes, the tautomerization of coordinated this compound to formaldehyde-hydrazone has been observed to be base-catalyzed. When this compound complexes of ruthenium and osmium are treated with a base, the CH₃N=NH ligand rearranges to the NH₂N=CH₂ (formaldehyde-hydrazone) ligand. This transformation represents a fundamental reactivity pattern for coordinated this compound.

Mechanistic Studies of Tautomeric Equilibria

The tautomeric equilibrium between this compound and formaldehyde-hydrazone is a key aspect of its chemistry. Mechanistic studies, often within the framework of coordination chemistry, provide insight into this process. The use of metal complexes allows for the stabilization and detailed spectroscopic characterization of both tautomers, which is challenging for the free molecules.

The equilibrium can be influenced by factors such as the nature of the metal center, the ancillary ligands, and the reaction conditions (e.g., presence of a base). Theoretical and experimental studies on related tautomeric systems, such as keto-enol and imine-enamine equilibria, provide a broader understanding of the principles governing these transformations.

Involvement in Radical and Transient Species Chemistry

This compound and its precursors are involved in chemical processes that generate radical and other transient species. The oxidation of monomethylhydrazine, for instance, can proceed through radical intermediates. The reaction of NH₂ radicals with monomethylhydrazine can produce CH₃NNH₂ radicals, which then react with oxygen to form this compound and hydroperoxyl radicals (HO₂).

The chemistry of this compound can also be viewed in the context of the "persistent radical effect," where the relative stability of certain radical species influences the outcome of a reaction. The transient nature of this compound itself makes its direct study challenging, and much of the understanding of its role in radical chemistry comes from the analysis of reaction products and mechanistic proposals for related systems.

Formation and Decay of Tetrazane Derivatives

Computational studies, specifically Car-Parrinello molecular dynamics simulations, have been employed to investigate the pre-ignition chemistry between monomethylhydrazine (MMH) and dinitrogen tetroxide (NTO), a common bipropellant system. These simulations indicate that this compound is a primary product formed during the initial "cold pre-reaction" phase.

In scenarios where there is an excess of monomethylhydrazine, this compound can participate in side reactions leading to the formation of dimethyltetrazane derivatives. These tetrazanes are considered potential contributors to violent side reactions, which may be linked to instabilities observed in rocket engines using these propellants. The formation of these higher nitrogen-content compounds highlights a pathway for the oligomerization of diazene intermediates under specific reaction conditions.

Radical-Involving Mechanisms

This compound is implicated in reaction mechanisms that proceed via radical intermediates. For instance, in the ozonation of monomethylhydrazine (MMH), a proposed dominant mechanism involves the abstraction of a hydrogen atom from the N-H bond of MMH. This H-abstraction leads to the formation of the H₃C-N=N• radical, which can subsequently cleave to produce a methyl radical (CH₃•) and diatomic nitrogen (N₂).

The generation of methyl radicals accounts for the formation of various downstream products. In studies of the surface-catalyzed air oxidation of MMH, major products observed include methanol and methane, which are consistent with the presence of methyl radical intermediates. These radical pathways are crucial for understanding the atmospheric fate and decomposition of hydrazine-based fuels.

Reactivity of Methyldiazenium Ion Intermediates

Under acidic conditions, this compound can be protonated to form the 1-methyldiazen-1-ium ion (CH₃NH=NH⁺), its conjugate acid. This cationic species is a highly reactive intermediate. The acid-induced decomposition of this compound has been studied, revealing that the methyldiazenium ion intermediate is susceptible to nucleophilic displacement reactions. Products such as methanol and methyl-substituted hydrazines can be formed, alongside the decomposition of the diazene leaving group into nitrogen gas and hydrazine.

Interception with Dienes (e.g., Diels-Alder Products)

A significant aspect of the methyldiazenium ion's reactivity is its ability to act as a potent heterodienophile in [4+2] cycloaddition reactions. This reactivity has been harnessed by generating the methyldiazenium ion in situ in the presence of 1,3-dienes, which serve as trapping agents.

A practical method for generating the methyldiazenium ion involves the acid-induced hydrolysis of 1-(methoxydiphenylmethyl)-2-methyldiazene. In the presence of a suitable 1,3-diene, the transient methyldiazenium ion is intercepted before it can undergo other decomposition reactions. This process is a hetero-Diels-Alder reaction, where the N=N double bond of the protonated diazene acts as the dienophile. The reaction affords 1-methyl-1,2,3,6-tetrahydropyridazine derivatives, which can be isolated as stable N-benzoyl derivatives.

The yields of these Diels-Alder products can be modest, which is attributed to competing decomposition reactions of the this compound and methyldiazenium ion intermediates.

Table 1: Examples of Diels-Alder Reactions of Methyldiazenium Ion with Dienes

| Diene | Product (as N-benzoyl derivative) | Yield | Reference |

|---|---|---|---|

| 2,3-Dimethyl-1,3-butadiene | N-Benzoyl-1,4,5-trimethyl-1,2,3,6-tetrahydropyridazine | Low | |

| Cyclopentadiene | N-Benzoyl-1-methyl-2,3-diazabicyclo[2.2.1]hept-5-ene | Low |

Coordination Chemistry and Organometallic Complexes of Methyldiazene

Synthesis and Characterization of Methyldiazene Metal Complexes

The synthesis of this compound metal complexes typically involves the oxidation of precursor hydrazine (B178648) or methylhydrazine complexes. These methods allow for the controlled introduction of the this compound ligand into the coordination sphere of various transition metals.

Manganese (Mn) Complexes

While research has extensively explored manganese complexes with various organic and inorganic ligands, direct synthesis and characterization of manganese complexes specifically featuring the this compound ligand were not prominently detailed in the reviewed literature. Studies involving manganese have focused on other ligand types, such as aryldiazene complexes or various Schiff base ligands .

Molybdenum (Mo) and Tungsten (W) Complexes

Molybdenum and tungsten complexes incorporating the this compound ligand have been successfully synthesized. A notable route involves the oxidation of methylhydrazine complexes using lead(IV) acetate (B1210297) (Pb(OAc)₄) at low temperatures. For instance, methylhydrazine complexes of the type [M(CO)(CH₃NHNH₂)(NO)L₃]BPh₄ (where M = Mo or W, and L represents phosphine (B1218219) ligands like PPh(OEt)₂ or PPh₂OEt) were oxidized to yield the corresponding this compound derivatives, [M(CO)(CH₃NNH)(NO)L₃]BPh₄ . These complexes were characterized using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and their solution geometries were established .

Table 1: Molybdenum and Tungsten this compound Complexes

| Metal | Formula | Ligands (L) | Key Characterization Techniques | Reference |

| Mo | [Mo(CO)(CH₃NNH)(NO)L₃]BPh₄ | PPh(OEt)₂, PPh₂OEt | IR, NMR | |

| W | [W(CO)(CH₃NNH)(NO)L₃]BPh₄ | PPh(OEt)₂, PPh₂OEt | IR, NMR |

Ruthenium (Ru) and Osmium (Os) Complexes

Ruthenium and osmium complexes featuring the this compound ligand have been synthesized and extensively studied. One common synthetic pathway involves the oxidation of methylhydrazine complexes [M(CO)(CH₃NHNH₂)P₄]⁺ (where M = Ru or Os, and P = P(OEt)₃) using Pb(OAc)₄ at -30 °C, yielding this compound complexes of the type [M(CO)(CH₃NNH)P₄]⁺ . These complexes have been characterized spectroscopically, including X-ray crystallography for specific derivatives like Ru(CO)(NH₂NCH₂){P(OEt)₃}₄₂ .

Another approach involves the formation of methyldiazenido complexes, such as [Os(CH₃N₂)(η⁶-p-cymene)L}]BPh₄, which upon treatment with HCl can yield the corresponding this compound cation, [OsCl(CH₃NNH)(η⁶-p-cymene)L}]+ . These studies often utilize various phosphine ligands and counterions like tetrafluoroborate (B81430) (BF₄⁻) or tetraphenylborate (B1193919) (BPh₄⁻) .

Table 2: Ruthenium and Osmium this compound Complexes

| Metal | Formula | Ligands (P) | Counterion | Key Characterization Techniques | Reactivity Observed | Reference |

| Ru | Ru(CO)(CH₃NNH)P₄₂ | P(OEt)₃ | BPh₄⁻ | Spectroscopy, X-ray | Base-catalyzed tautomerization to formaldehyde-hydrazone | |

| Os | Os(CO)(CH₃NNH)P₄₂ | P(OEt)₃ | BPh₄⁻ | Spectroscopy | Base-catalyzed tautomerization to formaldehyde-hydrazone | |

| Os | [OsCl(CH₃NNH)(η⁶-p-cymene)L}]+ | PPh(OEt)₂ | BPh₄⁻ | Spectroscopy, X-ray | - |

Ligand Exchange and Transformation Reactions in Coordination Sphere

The this compound ligand, once coordinated to a metal center, can undergo various transformations within the coordination sphere. A significant reaction observed in ruthenium and osmium this compound complexes is base-catalyzed tautomerization. Specifically, the CH₃NNH ligand can isomerize to a formaldehyde-hydrazone species (NH₂NCH₂) . This transformation alters the bonding mode and electronic properties of the ligand within the complex.

Furthermore, the general principles of ligand substitution are applicable, where other ligands can be exchanged for the this compound ligand or vice versa, depending on reaction conditions and the relative affinities of the metal for different ligands . While direct examples of this compound being exchanged are not extensively detailed, the reactivity of coordinated diazoalkanes towards nucleophilic attack, such as by water, has been noted .

Spectroscopic Characterization of Metal-Bound this compound

The characterization of metal-bound this compound complexes relies on a suite of spectroscopic techniques to elucidate their structure, bonding, and electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy is commonly employed to identify characteristic vibrational modes of the this compound ligand and other coordinated functional groups, such as carbonyl (CO) stretching frequencies .

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, including ¹H, ¹³C, ³¹P, and ¹⁵N NMR, are crucial for determining the connectivity and environment of the ligands. ¹H and ¹³C NMR provide information about the organic framework of the this compound ligand, while ³¹P NMR is vital for characterizing phosphine ligands. ¹⁵N labeling studies have been instrumental in confirming the bonding modes and positions of nitrogen atoms in the this compound ligand .

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, confirming the coordination geometry around the metal center and the precise bonding of the this compound ligand, including its orientation and any associated tautomeric forms .

Electron Nuclear Double Resonance (ENDOR) Spectroscopy: ENDOR spectroscopy has been used to study the electronic environment of nuclei close to paramagnetic centers, offering insights into the interaction of the this compound ligand with metal centers, even in biological contexts like the nitrogenase active site .

Reactivity of Coordinated this compound Ligands

The reactivity of the this compound ligand is significantly influenced by its coordination to a metal center. Coordinated this compound species are generally more stable than their free counterparts, which are known to be highly reactive and decompose rapidly .

As mentioned in Section 6.2, a prominent reactivity pathway for this compound complexes of ruthenium and osmium is their tautomerization to formaldehyde-hydrazone derivatives under basic conditions . This transformation highlights the dynamic nature of the coordinated ligand and its potential to undergo rearrangement.

The study of this compound in biological systems, such as its role as an intermediate in nitrogenase activity, also reveals its reactivity. This compound can be reduced by nitrogenase to ammonia (B1221849), methane (B114726), and methylamine, indicating its susceptibility to reductive cleavage . While this occurs in a biological context, it underscores the inherent reactivity of the N=N bond within the this compound moiety.

List of Compound Names Mentioned:

this compound

Formaldehyde-hydrazone

Methylhydrazine

Hydrazine

Aryldiazene

Azobenzene

Benzo[c]cinnoline

Acetone-hydrazone

Tautomerization within Metal Complexes

The coordination chemistry of this compound (CH₃N=NH) as a ligand in organometallic complexes is a specialized area that has seen research into its potential for tautomerization while bound to a metal center. Tautomerization, in this context, refers to the reversible migration of a proton within a molecule, leading to a rearrangement of atoms and a change in the bonding structure. For this compound coordinated to a metal, this can involve the migration of a proton from the nitrogen atom to the carbon atom, or vice versa, leading to different isomeric forms of the ligand bound to the metal.

Research has demonstrated that this compound complexes can undergo such transformations. Specifically, studies on ruthenium and osmium complexes have shown that this compound ligands (CH₃NNH) can tautomerize to formaldehyde-hydrazone (NH₂NCH₂) derivatives . This process is typically base-catalyzed . The initial this compound complexes are often prepared through the oxidation of corresponding hydrazine complexes. For instance, the reaction of mixed-ligand hydrazine complexes of ruthenium and osmium, such as M(CO)(RNHNH₂)P₄₂, where M is Ru or Os and R is CH₃, with lead(IV) acetate (Pb(OAc)₄) can yield this compound complexes M(CO)(CH₃NNH)P₄₂ .

The tautomerization reaction converts the CH₃NNH ligand into the NH₂NCH₂ ligand . This transformation has been characterized using spectroscopic methods, including NMR spectroscopy, and in some cases, X-ray crystallography has confirmed the structure of the resulting formaldehyde-hydrazone complexes . For example, the Ru(CO)(NH₂NCH₂) {P(OEt)₃}₄₂ complex was structurally elucidated .